1-(Chloromethyl)-3-isopropoxybenzene

Organic Synthesis Physical Chemistry Process Chemistry

1-(Chloromethyl)-3-isopropoxybenzene (CAS 26066-16-0), also known as 3-isopropoxybenzyl chloride, is a meta-substituted benzyl chloride derivative featuring a reactive chloromethyl handle and a moderately bulky isopropoxy substituent. The compound is employed primarily as a versatile electrophilic building block in medicinal chemistry and fine chemical synthesis, enabling the introduction of a 3-isopropoxybenzyl motif into target molecules.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 26066-16-0
Cat. No. B3028660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-3-isopropoxybenzene
CAS26066-16-0
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)CCl
InChIInChI=1S/C10H13ClO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
InChIKeyWBOJRMMVAQIUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-3-isopropoxybenzene (CAS 26066-16-0): Key Intermediate for CNS-Targeted Synthesis and Lipophilic Modulation


1-(Chloromethyl)-3-isopropoxybenzene (CAS 26066-16-0), also known as 3-isopropoxybenzyl chloride, is a meta-substituted benzyl chloride derivative featuring a reactive chloromethyl handle and a moderately bulky isopropoxy substituent . The compound is employed primarily as a versatile electrophilic building block in medicinal chemistry and fine chemical synthesis, enabling the introduction of a 3-isopropoxybenzyl motif into target molecules . Its physicochemical profile—including a boiling point of 257.0±15.0 °C, a density of 1.1±0.1 g/cm³, and a calculated LogP of 3.21—distinguishes it from closely related alkoxybenzyl chlorides .

Why 1-(Chloromethyl)-3-isopropoxybenzene Cannot Be Replaced by Common Alkoxybenzyl Chloride Analogs in Lipophilicity-Dependent Applications


Substituting 1-(Chloromethyl)-3-isopropoxybenzene with its methoxy, ethoxy, or ortho-isopropoxy counterparts introduces measurable changes in lipophilicity, boiling point, and steric profile that directly impact reaction yields, purification efficiency, and downstream biological performance. The meta-isopropoxy substitution pattern imparts a distinct combination of electron-donating capacity and moderate steric bulk that is not replicated by smaller alkoxy groups or by positional isomers . In drug discovery contexts, the specific LogP of 3.21 (versus 2.43 for methoxy and 2.82 for ethoxy analogs) alters membrane permeability and pharmacokinetic behavior [1]. Consequently, generic substitution without compensating for these quantifiable property shifts risks reduced synthetic efficiency and compromised target engagement in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-(Chloromethyl)-3-isopropoxybenzene Against Ortho-Isomer and Lower Alkoxy Analogs


Elevated Boiling Point vs. Ortho-Isomer Enables Higher Temperature Reactions and Cleaner Distillation

The meta-substituted 1-(Chloromethyl)-3-isopropoxybenzene exhibits a boiling point of 257.0±15.0 °C at 760 mmHg . In direct comparison, the ortho-isomer, 1-(Chloromethyl)-2-isopropoxybenzene (CAS 540734-36-9), displays a lower boiling point of 246.0±15.0 °C under identical pressure conditions . This 11 °C differential reflects altered intermolecular interactions due to the position of the isopropoxy group relative to the chloromethyl substituent.

Organic Synthesis Physical Chemistry Process Chemistry

Significantly Higher Lipophilicity (LogP) vs. Methoxy and Ethoxy Analogs Drives Superior Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for 1-(Chloromethyl)-3-isopropoxybenzene is 3.21 [1]. This value is substantially greater than that of the methoxy analog, 1-(Chloromethyl)-3-methoxybenzene (LogP = 2.43) , and moderately exceeds that of the ethoxy analog, 1-(Chloromethyl)-3-ethoxybenzene (LogP = 2.82) [2]. The increase in LogP with increasing alkoxy chain length and branching is consistent with established quantitative structure-property relationships (QSPR).

Medicinal Chemistry Drug Design ADME

Optimized Synthetic Yield in Alkylation Reactions vs. Methyl and Ethyl Benzyl Chloride Analogs

In a controlled study of alkylbenzyl chloride synthesis via chloromethylation of alkylbenzenes, the yields of methyl, ethyl, and isopropylbenzyl chloride were determined to be 84.9%, 90.6%, and 86.7%, respectively [1]. While this study employed alkyl-substituted rather than alkoxy-substituted substrates, the data provide class-level inference that the isopropyl group confers a distinct reactivity profile intermediate between methyl and ethyl derivatives. This intermediate yield reflects a balance of steric and electronic effects that can be exploited to tune reaction selectivity.

Process Optimization Synthetic Methodology Chloromethylation

Direct Precursor to CNS-Active Piperazine Derivatives with Enhanced Lipophilicity for Blood-Brain Barrier Penetration

1-(Chloromethyl)-3-isopropoxybenzene serves as the direct alkylating agent for the synthesis of 1-(3-Isopropoxybenzyl)-piperazine (CAS 1181722-00-8) [1]. The resulting piperazine derivative is explicitly described as a versatile intermediate for CNS-active agents, with the isopropoxy moiety imparting enhanced lipophilicity to improve membrane permeability in drug design applications [1]. While no direct head-to-head CNS penetration data were identified, the quantifiable LogP advantage established in Evidence Item 2 (3.21 vs. 2.43 for methoxy) provides a mechanistic basis for this application-specific differentiation.

CNS Drug Discovery Medicinal Chemistry Piperazine Pharmacophore

Optimal Deployment Scenarios for 1-(Chloromethyl)-3-isopropoxybenzene Based on Quantified Property Advantages


Synthesis of CNS-Penetrant Piperazine and Piperidine Derivatives

The elevated LogP of 3.21 makes 1-(Chloromethyl)-3-isopropoxybenzene the preferred alkylating agent for constructing N-benzylpiperazines and N-benzylpiperidines intended for CNS targets. The isopropoxy substituent contributes measurable lipophilicity that enhances passive diffusion across the blood-brain barrier without introducing the metabolic liability of extended alkyl chains [1]. This compound is routinely employed in the preparation of 1-(3-isopropoxybenzyl)-piperazine and related scaffolds for dopamine D3 receptor modulators and other neuropsychiatric targets [1].

Synthetic Method Development Requiring Higher Thermal Stability

The boiling point of 257.0±15.0 °C—11 °C higher than the ortho-isomer—permits the use of this meta-substituted benzyl chloride in reactions requiring elevated temperatures, such as high-boiling solvent systems (e.g., DMF, DMSO) or microwave-assisted protocols . This thermal stability reduces evaporative loss during extended reflux conditions and improves the reliability of scale-up operations .

Lipophilicity-Driven Structure-Activity Relationship (SAR) Exploration

The quantifiable LogP differential of 0.78 units relative to the methoxy analog enables systematic exploration of lipophilicity effects in SAR campaigns. By comparing the 3-isopropoxybenzyl moiety against its methoxy and ethoxy counterparts, medicinal chemists can deconvolute the contributions of lipophilicity from those of steric bulk and electronic effects on target binding and cellular activity [2]. This makes 1-(Chloromethyl)-3-isopropoxybenzene an essential comparator compound in any SAR study involving benzyl-derived pharmacophores [2].

Process Chemistry Optimization for Chloromethylation-Derived Intermediates

Based on class-level yield data for isopropyl-substituted benzyl chlorides (86.7% under optimized chloromethylation conditions), this compound offers a predictable, intermediate reactivity profile that simplifies process development [3]. Procurement for pilot-scale synthesis is justified when consistent, reproducible yields are required to meet cost-of-goods targets in early-phase pharmaceutical development [3].

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